![molecular formula C19H24N4O3 B2453088 1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-20-7](/img/structure/B2453088.png)
1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities . The synthesis process often involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The structure also includes various functional groups such as a methoxypropyl group, a methyl group, and a carboxamide group .
Chemical Reactions Analysis
Pyrimidines, including this compound, are known to undergo a variety of chemical reactions. For instance, they can participate in reactions involving their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Applications De Recherche Scientifique
Antifungal and Antiviral Properties Research has also delved into the antifungal activities of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, revealing compounds that exhibit significant inhibition against various fungal strains, highlighting the potential for development into antifungal agents (Hanafy, 2011). Similarly, antiviral activities have been identified, with certain derivatives showing efficacy against human cytomegalovirus and herpes simplex virus type 1, suggesting the utility of these compounds in treating viral infections (Saxena et al., 1990).
Cytotoxicity and Cancer Research In cancer research, the cytotoxic effects of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives have been investigated, demonstrating potential as anticancer agents. These studies have identified compounds with promising in vitro cytotoxicity against various cancer cell lines, offering insights into the design of new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).
Synthetic Methodologies and Structural Analysis The exploration of synthetic routes to pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives has been a key focus, with studies detailing efficient methodologies for constructing these complex molecules. Advances in synthesis techniques have facilitated the development of compounds with varied substitutions, enabling the study of structure-activity relationships and the optimization of biological activities (Muzychka et al., 2019).
Mécanisme D'action
Target of Action
It is known that pyrrolo[1,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential as kinase inhibitors .
Mode of Action
Pyrrolo[1,2-a]pyrimidines are known to interact with their targets, potentially inhibiting their function . The specific interactions and resulting changes would depend on the exact target and the compound’s structure.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. As potential kinase inhibitors, pyrrolo[1,2-a]pyrimidines could affect a variety of cellular processes, including signal transduction pathways, cell cycle regulation, and others .
Pharmacokinetics
A related pyrrolo[2,3-d]pyrimidine demonstrated acceptable pharmacokinetic characteristics when administered orally, with a tmax of 028 h, t1/2 of 408 h, and Cmax of 2173 ng/mL .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As potential kinase inhibitors, pyrrolo[1,2-a]pyrimidines could potentially inhibit cell proliferation, induce apoptosis, or affect other cellular processes .
Orientations Futures
Pyrimidines, including this compound, have shown promise in various areas of medicinal chemistry due to their wide range of pharmacological activities . Future research could focus on further exploring the therapeutic potential of this compound and developing more potent and efficacious drugs with a pyrimidine scaffold .
Propriétés
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-8-20-18(24)15-12-14-17(22(15)10-6-11-26-3)21-16-13(2)7-5-9-23(16)19(14)25/h5,7,9,12H,4,6,8,10-11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COACGFJRMIQRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

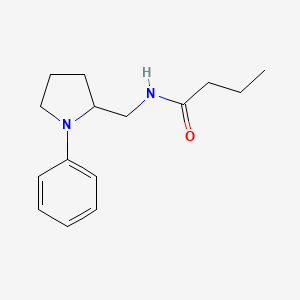
![5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid](/img/structure/B2453008.png)
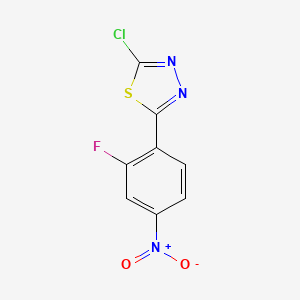
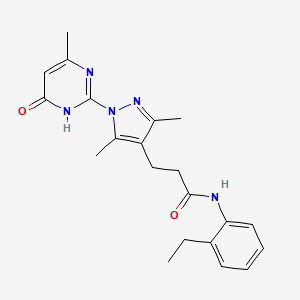
![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
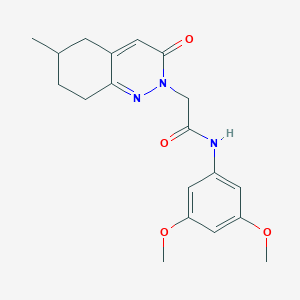
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/no-structure.png)
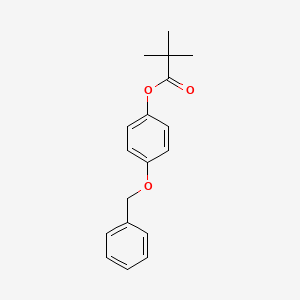
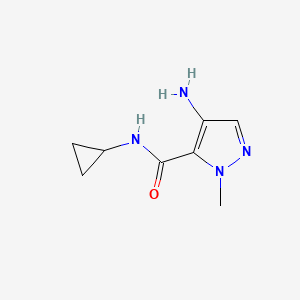

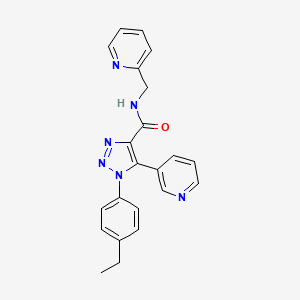
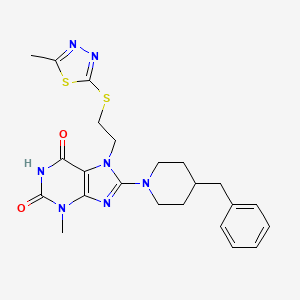
![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2453025.png)
![6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2453028.png)